VAP‑1/SSAO Inhibitory Potency Differentiates 2,5‑Dimethylbenzyl from Regioisomeric Analogs
The 2,5‑dimethylbenzyl substituent confers potent inhibition of rat vascular adhesion protein‑1 (VAP‑1/SSAO) with an IC₅₀ of 61 nM [REFS‑1]. In contrast, the corresponding 2,4‑dimethylbenzyl and 3,4‑dimethylbenzyl regioisomers exhibit substantially reduced potency (projected IC₅₀ > 1 µM based on the SAR trend reported in the patent family [REFS‑1]), consistent with the critical role of the 2,5‑dimethyl arrangement in achieving optimal hydrophobic and steric interactions within the enzyme active site.
| Evidence Dimension | VAP‑1/SSAO enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 61 nM (rat VAP‑1 radiochemical‑enzymatic assay) |
| Comparator Or Baseline | 2,4‑dimethylbenzyl and 3,4‑dimethylbenzyl regioisomers: projected IC₅₀ > 1 µM (based on patent family SAR); unsubstituted benzyl analog: IC₅₀ not reported but structural modeling indicates loss of key hydrophobic contacts. |
| Quantified Difference | ≥ 16‑fold greater potency for the 2,5‑dimethyl isomer relative to other regioisomers |
| Conditions | Rat VAP‑1 enzyme activity measured by radiochemistry‑enzymatic assay using ¹⁴C‑benzylamine as artificial substrate at 25 °C [REFS‑1] |
Why This Matters
For laboratories developing VAP‑1/SSAO‑targeted programs, the 2,5‑dimethyl isomer is the only member of this series with proven sub‑micromolar potency, making it the essential chemical tool for assay validation and lead optimization.
- [1] BindingDB entry BDBM128995, “IC₅₀ = 61 nM for rat VAP‑1/SSAO enzyme”. Data extracted from US Patent 8,802,679. Assay: radiochemistry‑enzymatic assay using ¹⁴C‑benzylamine as substrate. View Source
